5-(2-Methylphenyl)-5-oxovaleric acid
Overview
Description
5-(2-Methylphenyl)-5-oxovaleric acid: is an organic compound with the molecular formula C12H14O3 It is a derivative of valeric acid, where the fifth carbon is substituted with a 2-methylphenyl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylphenyl)-5-oxovaleric acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylbenzene (toluene) with succinic anhydride, followed by hydrolysis and decarboxylation. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Methylphenyl)-5-oxovaleric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.
Reduction: Formation of 5-(2-Methylphenyl)-5-hydroxyvaleric acid.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: 5-(2-Methylphenyl)-5-oxovaleric acid is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ketones and carboxylic acids. It serves as a model substrate for investigating metabolic pathways and enzyme specificity.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific enzymes or receptors. Its structure can be modified to enhance biological activity and selectivity.
Industry: this compound is used in the production of specialty chemicals, including fragrances, flavors, and pharmaceuticals. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(2-Methylphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
5-Phenyl-5-oxovaleric acid: Lacks the methyl group on the phenyl ring, resulting in different reactivity and biological activity.
5-(2-Chlorophenyl)-5-oxovaleric acid: Contains a chlorine substituent, which can alter its chemical properties and interactions with molecular targets.
5-(2-Methoxyphenyl)-5-oxovaleric acid: The methoxy group can influence the compound’s solubility and reactivity.
Uniqueness: 5-(2-Methylphenyl)-5-oxovaleric acid is unique due to the presence of the 2-methylphenyl group, which can affect its chemical reactivity and biological interactions
Properties
IUPAC Name |
5-(2-methylphenyl)-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9-5-2-3-6-10(9)11(13)7-4-8-12(14)15/h2-3,5-6H,4,7-8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWMQVONXURDFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374985 | |
Record name | 5-(2-Methylphenyl)-5-oxovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36978-50-4 | |
Record name | 2-Methyl-δ-oxobenzenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36978-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Methylphenyl)-5-oxovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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